Differential Hepatic Safety Profile: MK-3984 vs. MK-2866 (Ostarine) ALT Elevation Rates
In a 12-week randomized, double-blind, placebo-controlled clinical trial involving 88 healthy postmenopausal women, MK-3984 exhibited a markedly different hepatic safety profile compared to MK-2866 (ostarine). Of 44 subjects receiving MK-3984 (50 mg or 125 mg daily), 7 subjects (15.9%) developed ALT elevations exceeding 3 times the upper limit of normal (ULN) and were discontinued from the study. In contrast, no clinically significant ALT elevations were observed among the 22 subjects receiving MK-2866 at 3 mg daily [1]. This represents a 15.9% discontinuation rate due to hepatotoxicity for MK-3984 versus 0% for MK-2866 at the tested doses, highlighting compound-specific hepatic risk that precludes interchangeable use [1].
| Evidence Dimension | Hepatic safety: ALT elevation >3× ULN incidence |
|---|---|
| Target Compound Data | MK-3984: 7 of 44 subjects (15.9%) with ALT elevation >3× ULN at 50 mg or 125 mg daily doses |
| Comparator Or Baseline | MK-2866 (Ostarine): 0 of 22 subjects (0%) with clinically significant ALT elevation at 3 mg daily dose |
| Quantified Difference | 15.9% absolute incidence difference; 7 vs. 0 subject discontinuations |
| Conditions | 12-week randomized, double-blind, placebo-controlled trial in healthy postmenopausal women; N=88 total (N=22 per arm) |
Why This Matters
This safety divergence directly impacts compound selection for in vivo studies, as MK-3984 requires liver function monitoring protocols that are unnecessary for MK-2866 at efficacious doses.
- [1] Marcantonio EE, et al. A 12-week pharmacokinetic and pharmacodynamic study of two selective androgen receptor modulators (SARMs) in healthy postmenopausal women. J Cachexia Sarcopenia Muscle. 2010;1(1):51-62. Table 2 summary data. View Source
